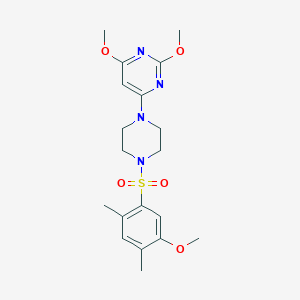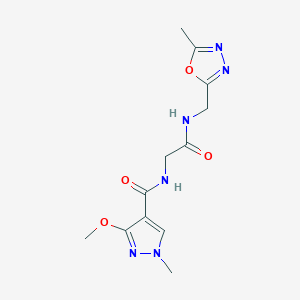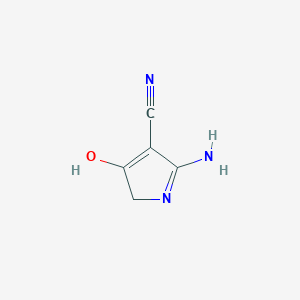
2-(4-Hydroxypyrimidin-2-YL)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-Hydroxypyrimidin-2-YL)ethanamine” is also known as “2-(2-Aminoethyl)pyrimidin-4-ol” or "4(3H)-Pyrimidinone, 2-(2-aminoethyl)" . It is a chemical compound with the molecular formula C6H9N3O and a molecular weight of 139.16 .
Synthesis Analysis
The synthesis of compounds similar to “2-(4-Hydroxypyrimidin-2-YL)ethanamine” has been reported in the literature. For example, Schiff bases derived from 2-(piperidin-4-yl)ethanamine were prepared in high yields . Another study reported the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of “2-(4-Hydroxypyrimidin-2-YL)ethanamine” consists of a pyrimidine ring attached to an ethanamine group . The pyrimidine ring contains a hydroxyl group at the 4-position .Wissenschaftliche Forschungsanwendungen
DNA Binding and Cytotoxicity Studies
Research on Cu(II) complexes involving tridentate ligands, including "2-(4-Hydroxypyrimidin-2-yl)ethanamine" derivatives, has shown promising results in DNA binding and nuclease activity. These complexes demonstrate a good propensity to bind with DNA, causing minor structural changes and indicating potential for targeted cytotoxicity against cancer cell lines. The complexes exhibit low toxicity, making them suitable for further exploration in chemotherapy applications (Kumar et al., 2012).
Crystal Structure Analysis
Studies on pyrimethamine and aminopyrimidine derivatives, including those similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have revealed complex crystal structures. These structures showcase hydrogen bonding to sulfonate and carboxylate groups, forming bimolecular ring motifs. Such detailed analyses help in understanding the molecular interactions and potential applications in designing new compounds with specific properties (Balasubramani et al., 2007).
Antimicrobial Activity
The synthesis of multifunctional pyrimidines, including derivatives of "2-(4-Hydroxypyrimidin-2-yl)ethanamine," has been explored for their antimicrobial properties. These compounds have shown mild to moderate activity against a range of pathogenic bacteria and fungi, indicating their potential as leads for developing new antimicrobial agents (Gupta et al., 2014).
Catalytic Applications and Material Science
Palladium(II) complexes involving (imino)pyridine ligands, similar to "2-(4-Hydroxypyrimidin-2-yl)ethanamine," have been evaluated as catalysts for the methoxycarbonylation of olefins. These studies highlight the role of such complexes in improving catalytic efficiency and selectivity, contributing to advancements in material science and industrial chemistry (Zulu et al., 2020).
Enzymatic Synthesis
The use of immobilized amine transaminase from Vibrio fluvialis for the synthesis of (S)‐1‐(5‐fluoropyrimidin‐2‐yl)‐ethanamine showcases an innovative application. This approach highlights the potential of biocatalysis in achieving optically pure intermediates for pharmaceuticals, demonstrating the versatility of pyrimidine derivatives in medicinal chemistry (Semproli et al., 2020).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-aminoethyl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-3-1-5-8-4-2-6(10)9-5/h2,4H,1,3,7H2,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIZOZZULKSQDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(NC1=O)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Hydroxypyrimidin-2-YL)ethanamine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]thiophene-2-carboxamide](/img/structure/B2915351.png)
![N'-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N-(4-ethylphenyl)oxamide](/img/structure/B2915353.png)





![5-(4-chlorobenzyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2915362.png)

![3-(1,3-benzodioxol-5-ylmethyl)-7-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)

![1-[(4-Methylphenyl)methyl]-4-[[3-(trifluoromethyl)phenyl]methyl]pyrazine-2,3-dione](/img/structure/B2915370.png)

![3,3-dimethyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)butan-1-one](/img/structure/B2915374.png)